Cas no 899825-88-8 (4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid)

4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a carboxylic acid functional group at the 2-position of the dihydroindole scaffold. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The fluorine substitution enhances metabolic stability and binding affinity in target interactions, while the carboxylic acid group allows for further derivatization. Its rigid heterocyclic structure contributes to improved selectivity in medicinal chemistry applications. The compound is typically characterized by high purity and consistent batch-to-batch quality, making it suitable for research and industrial-scale applications requiring precise molecular modifications.
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid structure
899825-88-8 structure
商品名:4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
CAS番号:899825-88-8
MF:C9H8FNO2
メガワット:181.163725852966
CID:5229347
PubChem ID:69273544

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2-carboxylic acid, 4-fluoro-2,3-dihydro-
    • 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
    • インチ: 1S/C9H8FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)
    • InChIKey: ABFLJRNQUSTZQI-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C(F)=CC=C2)CC1C(O)=O

計算された属性

  • せいみつぶんしりょう: 181.05390666g/mol
  • どういたいしつりょう: 181.05390666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-151425-0.5g
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
0.5g
$1440.0 2023-02-14
Enamine
EN300-151425-1.0g
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
1g
$0.0 2023-06-07
Enamine
EN300-151425-0.25g
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
0.25g
$1381.0 2023-02-14
Enamine
EN300-151425-10.0g
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
10.0g
$6450.0 2023-02-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00985985-1g
4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8 95%
1g
¥7441.0 2024-04-17
Enamine
EN300-151425-2.5g
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
2.5g
$2940.0 2023-02-14
Enamine
EN300-151425-5.0g
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
5.0g
$4349.0 2023-02-14
Enamine
EN300-151425-500mg
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
500mg
$1440.0 2023-09-27
Enamine
EN300-151425-100mg
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
100mg
$1320.0 2023-09-27
Enamine
EN300-151425-2500mg
4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
899825-88-8
2500mg
$2940.0 2023-09-27

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 関連文献

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acidに関する追加情報

4-Fluoro-2,3-Dihydro-1H-Indole-2-Carboxylic Acid: A Comprehensive Overview

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid, also known by its CAS registry number CAS No. 899825-88-8, is a structurally unique compound belonging to the indole family of heterocyclic aromatic compounds. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and chemical synthesis. The molecule features a fluorine substituent at the 4-position of the indole ring, along with a carboxylic acid group at the 2-position, which contributes to its distinct chemical properties and reactivity.

The synthesis of 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves a series of carefully designed organic reactions. Researchers have employed various methodologies, including Friedel-Crafts alkylation, cyclization reactions, and fluorination techniques, to achieve this compound. The presence of the fluorine atom introduces electronic effects that enhance the molecule's stability and reactivity, making it a valuable building block in medicinal chemistry.

Recent studies have highlighted the potential of 4-fluoroindole derivatives in targeting various biological pathways. For instance, this compound has shown promise in modulating G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. Its ability to interact with these receptors suggests potential applications in treating conditions such as hypertension, inflammation, and neurodegenerative diseases.

In addition to its pharmacological applications, 4-fluoroindole carboxylic acid has also been explored for its role in agrochemicals. Research indicates that this compound may possess antifungal and insecticidal properties, making it a candidate for developing environmentally friendly pesticides. The carboxylic acid group plays a pivotal role in these activities by enhancing the molecule's bioavailability and target specificity.

The structural versatility of CAS No. 899825-88-8 allows for further functionalization, enabling researchers to tailor its properties for specific applications. For example, substitution at the 5-position of the indole ring has been shown to significantly alter the compound's solubility and metabolic stability. Such modifications are crucial in drug design, where optimizing pharmacokinetic profiles is essential for therapeutic efficacy.

The latest advancements in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Molecular docking studies reveal that 4-fluoroindole carboxylic acid exhibits strong binding affinity to several protein targets, including kinases and proteases. These findings underscore its potential as a lead compound in rational drug design.

In conclusion, 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid, with its unique structure and diverse functional groups, represents a promising candidate for various scientific and industrial applications. As research continues to uncover its full potential, this compound is expected to play a significant role in advancing both pharmaceutical and agricultural sciences.

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Amadis Chemical Company Limited
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